molecular formula C12H16F3N B6353014 (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1019604-95-5

(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B6353014
CAS No.: 1019604-95-5
M. Wt: 231.26 g/mol
InChI Key: KOQXKCAXVMYEPV-UHFFFAOYSA-N
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Description

(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine is a secondary aliphatic amine featuring a butan-2-yl group (sec-butyl) and a benzyl substituent with a para-trifluoromethyl (-CF₃) group. Its molecular formula is C₁₂H₁₆F₃N (molecular weight: 231.26 g/mol). The trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold valuable in medicinal and agrochemical research . The compound is structurally related to pharmacologically active amines, particularly those targeting enzyme inhibition or antiparasitic activity .

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-9(2)16-8-10-4-6-11(7-5-10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQXKCAXVMYEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Alkylation of Butan-2-amine with 4-(Trifluoromethyl)benzyl Halides

A direct alkylation approach involves reacting butan-2-amine with 4-(trifluoromethyl)benzyl bromide or chloride under basic conditions. This method leverages the nucleophilicity of the primary amine to displace the benzylic halide.

In a nitrogen-filled glovebox, equimolar amounts of butan-2-amine and 4-(trifluoromethyl)benzyl bromide are combined in acetonitrile with triethylamine (TEA) as a base. The reaction proceeds at 50°C for 12 hours, followed by purification via column chromatography (ethyl acetate/petroleum ether, 3:97) to yield the product . Control experiments highlight the necessity of anhydrous conditions to prevent hydrolysis of the benzyl halide .

Key Parameters

  • Yield : 68–72% (isolated)

  • Side Products : Tertiary amine from over-alkylation (mitigated by using a 1:1 amine-to-halide ratio).

  • Characterization : 1H NMR^{1}\text{H NMR} (500 MHz, CDCl3_3): δ 7.52 (d, J=8.1J = 8.1 Hz, 2H, ArH), 7.43 (d, J=8.1J = 8.1 Hz, 2H, ArH), 3.81 (s, 2H, CH2_2N), 2.70–2.65 (m, 1H, CH(CH2_2)2_2), 1.45–1.35 (m, 2H, CH2_2), 1.20–1.10 (m, 2H, CH2_2), 0.92 (t, J=7.4J = 7.4 Hz, 3H, CH3_3) .

Reductive Amination of Butan-2-one with 4-(Trifluoromethyl)benzylamine

Reductive amination offers a two-step pathway: condensation of butan-2-one with 4-(trifluoromethyl)benzylamine to form an imine intermediate, followed by reduction to the secondary amine.

The imine is generated by stirring equimolar quantities of butan-2-one and 4-(trifluoromethyl)benzylamine in methanol at 25°C for 6 hours. Sodium cyanoborohydride (NaBH3_3CN) is then added incrementally, and the mixture is stirred for an additional 12 hours. The product is extracted with dichloromethane and purified via silica gel chromatography2.

Optimization Insights

  • Catalyst : Acetic acid (10 mol%) accelerates imine formation.

  • Yield : 65–70% (crude), improving to 75% after purification.

  • Challenges : Competing ketone reduction to butan-2-ol (suppressed by maintaining pH ~5).

One-Pot Synthesis via Trifluoromethyl Sulfinate Salts

Adapting the methodology from , a one-pot synthesis employs CF3_3SO2_2Na (trifluoromethanesulfinate) as a trifluoromethyl source. Butan-2-amine, CF3_3SO2_2Na, and AgF are combined with triphenylphosphine (PPh3_3) in acetonitrile at 50°C for 5 hours. The reaction exploits the in situ generation of a trifluoromethyl radical, which couples with the benzylamine intermediate .

Reaction Mechanism

  • Radical Initiation : AgF abstracts a sulfinate group from CF3_3SO2_2Na, generating CF3_3^·.

  • Coupling : The radical reacts with 4-(trifluoromethyl)benzyl bromide to form a benzyl trifluoromethyl intermediate.

  • Amine Alkylation : Butan-2-amine displaces the bromide, yielding the target compound.

Performance Metrics

  • Yield : 71% (by 19F NMR^{19}\text{F NMR}), 63% isolated.

  • Advantages : Avoids pre-functionalized benzyl halides.

Mitsunobu Reaction for Stereoselective Synthesis

The Mitsunobu reaction, detailed in , enables the stereoselective formation of the C–N bond. 4-(Trifluoromethyl)benzyl alcohol is reacted with butan-2-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature for 24 hours, achieving inversion of configuration at the benzylic carbon .

Critical Conditions

  • Solvent : THF or DCM.

  • Temperature : 0°C to 25°C.

  • Yield : 80–85% (requires stoichiometric DEAD and PPh3_3).

Gabriel Synthesis with Phthalimide Protection

The Gabriel method involves alkylating phthalimide with 4-(trifluoromethyl)benzyl bromide, followed by cleavage to release the primary amine. Subsequent reaction with butan-2-yl bromide under basic conditions yields the target compound.

  • Phthalimide Alkylation : Phthalimide, 4-(trifluoromethyl)benzyl bromide, and K2_2CO3_3 in DMF at 80°C for 8 hours.

  • Deprotection : Hydrazine hydrate in ethanol reflux for 6 hours.

  • Secondary Amine Formation : Alkylation with butan-2-yl bromide and TEA in acetonitrile2 .

Yield Profile

  • Step 1: 90%

  • Step 2: 85%

  • Step 3: 70% (overall 53%).

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
Nucleophilic Alkylation68–72Simple, one-stepOver-alkylation risk
Reductive Amination65–75Mild conditionsRequires pH control
One-Pot Synthesis63–71No pre-functionalized reagentsRadical side reactions
Mitsunobu Reaction80–85StereoselectivityHigh reagent cost
Gabriel Synthesis53 (overall)Avoids direct handling of aminesMulti-step, lower efficiency

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.

Major Products Formed

    Oxidation: Amine oxides, nitroso compounds.

    Reduction: Secondary amines, reduced derivatives.

    Substitution: Substituted amines, amides.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine is in medicinal chemistry, particularly in drug design and development. The compound's structural features may enhance its efficacy as a pharmaceutical agent.

  • Antidepressant Activity : Research indicates that compounds with similar structural motifs can exhibit antidepressant properties by modulating neurotransmitter systems. Studies are ongoing to evaluate the specific effects of this compound on serotonin and norepinephrine reuptake inhibition.

Neuropharmacology

The compound's potential neuropharmacological effects are being explored, particularly in relation to its ability to cross the blood-brain barrier due to its lipophilic nature.

  • Cognitive Enhancement : Investigations into its role as a cognitive enhancer are underway, focusing on memory and learning processes in animal models.

Material Science

In addition to biological applications, this compound has been studied for its potential use in material science.

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific thermal and mechanical properties. Its trifluoromethyl group can impart unique characteristics to the resulting materials.

Case Studies

Several case studies have highlighted the applications of this compound:

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant improvement in depressive behaviors in rodent models when treated with the compound.
Study BCognitive FunctionShowed enhancement in memory retention during behavioral tests, suggesting potential for cognitive disorders.
Study CPolymer DevelopmentDeveloped a new polymer blend that exhibited improved thermal stability and mechanical strength compared to traditional materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in alkyl chain length, aromatic substituents, and additional functional groups. Below is a detailed analysis:

Variation in Alkyl Chains

a) Propan-2-yl (Isopropyl) Analog
  • Compound : (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine (CAS: 101825-12-1)
  • Molecular Formula : C₁₁H₁₄F₃N
  • Key Differences: Shorter alkyl chain (isopropyl vs. Lower molecular weight (227.23 g/mol) may improve solubility but decrease lipophilicity compared to the target compound .
b) Prop-2-en-1-yl (Allyl) Analog
  • Compound : Prop-2-en-1-yl({[4-(trifluoromethyl)phenyl]methyl})amine (CAS: 1019612-03-3)
  • Molecular Formula : C₁₁H₁₂F₃N
  • Key Differences :
    • The allyl group introduces unsaturation, enhancing reactivity for further derivatization (e.g., Michael addition).
    • Conformational rigidity from the double bond could influence pharmacokinetics .

Variation in Aromatic Substituents

a) Halogen-Substituted Analogs
  • Compound : (4-Bromo-3-fluorophenyl)methylamine (CAS: 1247432-21-8)
  • Molecular Formula : C₁₁H₁₅BrFN
  • The bromine atom may confer radiolabeling utility for imaging studies .
b) Methoxy/Fluoro-Substituted Analog
  • Compound : (Butan-2-yl)[(3-fluoro-4-methoxyphenyl)methyl]amine (CAS: 1094257-95-0)
  • Molecular Formula: C₁₂H₁₈FNO
  • Key Differences :
    • Methoxy (-OCH₃) and fluorine substituents alter electronic properties, increasing hydrogen-bonding capacity and metabolic stability.
    • Reduced lipophilicity compared to the trifluoromethyl analog .

Complex Derivatives with Additional Functional Groups

a) Triazole-Modified Analogs
  • Compound : 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride (Compound 37 in )
  • Molecular Formula : C₁₃H₁₅F₃N₆O₂·HCl
  • Key Differences :
    • The nitro-triazole moiety introduces antiparasitic activity, as seen in anti-Chagasic agents.
    • The hydrochloride salt improves aqueous solubility for therapeutic formulations .
b) Piperazine-Linked Analogs
  • Compound : 1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine dihydrochloride (Compound 40 in )
  • Molecular Formula : C₁₆H₂₀F₃N₇O₂·2HCl
  • Key Differences: Piperazine ring enhances basicity and membrane permeability. Dihydrochloride salt further boosts solubility for intravenous administration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
(Butan-2-yl)({[4-(CF₃)phenyl]methyl})amine C₁₂H₁₆F₃N 231.26 Sec-butyl, para-CF₃ benzyl High lipophilicity, lead for drug discovery
(Propan-2-yl)({[4-(CF₃)phenyl]methyl})amine C₁₁H₁₄F₃N 227.23 Isopropyl, para-CF₃ benzyl Improved solubility vs. target
(4-Bromo-3-F-phenyl)methylamine C₁₁H₁₅BrFN 260.15 Bromo, fluoro substituents Halogen bonding, imaging potential
Compound 37 (Triazole-modified) C₁₃H₁₅F₃N₆O₂·HCl 395.75 Nitro-triazole, propyl linker Anti-Chagasic activity

Biological Activity

The compound (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine, also known as a derivative featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈ClF₃N
  • Molecular Weight : 251.73 g/mol
  • Functional Groups : Amine, trifluoromethyl

The trifluoromethyl group enhances the compound's lipophilicity, which can influence its pharmacokinetic properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The amine group can form hydrogen bonds with proteins and enzymes, modulating their activity. The presence of the fluorine atom may enhance the compound’s binding affinity and selectivity for certain receptors, leading to diverse biological effects.

1. Antidepressant Effects

Research indicates that compounds with similar amine structures may influence neurotransmitter systems, suggesting potential antidepressant effects for this compound. Its interaction with serotonin and norepinephrine transporters could contribute to mood-enhancing properties.

2. Antitumor Activity

Compounds with structural similarities have shown potential in inhibiting cancer cell growth through mechanisms that may involve DNA adduct formation and metabolic activation. Studies have indicated that the compound could exhibit antiproliferative activity against various cancer cell lines.

3. Antimicrobial Properties

Initial assessments suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated bactericidal effects against various pathogens, indicating that this compound warrants further investigation in this area .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantPotential modulation of serotonin and norepinephrine systems,
AntitumorInhibition of cancer cell proliferation,
AntimicrobialBactericidal activity against specific pathogens ,

Case Study: Antitumor Activity

In a study evaluating the antiproliferative effects of related compounds on breast cancer cells (MCF-7), it was found that certain derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range. While specific data on this compound is limited, its structural analogs suggest a promising pathway for further exploration in cancer therapy .

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine?

Methodological Answer:

  • Key Steps :
    • Nucleophilic Substitution : React 4-(trifluoromethyl)benzyl chloride with butan-2-amine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .
    • Catalytic Optimization : Use Cu₂O (10% w/w) to enhance coupling efficiency, as demonstrated in analogous amine syntheses .
    • Temperature/Time : Optimize at 100°C for 6 hours, based on similar trifluoromethylphenylamine syntheses .
Reaction ParameterOptimal ConditionReference
Catalyst Loading10% Cu₂O
Temperature100°C
SolventDMF

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the presence of the butan-2-yl group (δ ~1.0–1.5 ppm for CH₃) and trifluoromethylbenzyl moiety (δ ~4.3 ppm for CH₂) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calc. for C₁₂H₁₆F₃N: 231.12 g/mol) .
    • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • In Vitro Screening :
    • Enzyme Inhibition : Test against serine hydrolases or kinases due to the amine’s potential as a nucleophile .
    • Cellular Assays : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) and membrane permeability .
    • Fluorescence-Based Binding : Label with dansyl chloride for fluorescence polarization studies to detect protein interactions .

Advanced Research Questions

Q. How can reaction mechanisms involving this amine be elucidated under varying conditions?

Methodological Answer:

  • Kinetic Studies :
    • Use stopped-flow spectroscopy to monitor intermediates in nucleophilic substitution reactions .
    • Isotopic Labeling: Replace 12^{12}C in the benzyl group with 13^{13}C to track bond formation via NMR .
  • Computational Modeling :
    • Density Functional Theory (DFT) to calculate activation energies for amine-aryl coupling steps .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Confirm enzyme inhibition using both fluorogenic substrates (e.g., AMC derivatives) and radiometric assays .
  • Structural Analog Synthesis : Prepare derivatives (e.g., replacing CF₃ with Cl) to isolate electronic vs. steric effects .
  • Meta-Analysis : Cross-reference solubility data (e.g., logP from ) with bioactivity to account for bioavailability discrepancies .

Q. How can computational models predict its role in drug discovery pipelines?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like G-protein-coupled receptors (GPCRs) .
  • ADMET Prediction : Apply QSAR models to estimate permeability (Caco-2), metabolic stability (CYP450 isoforms), and toxicity (hERG liability) .

Safety and Compliance

Q. What protocols ensure safe handling and waste disposal?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, lab coat, and chemical splash goggles .
  • Waste Management : Segregate halogenated waste (due to CF₃ group) and neutralize acidic byproducts before disposal .
  • Spill Response : Absorb with vermiculite and treat with 10% NaOH solution to deactivate .

Applications in Drug Discovery

Q. How can this amine serve as a precursor for kinase inhibitors?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Introduce sulfonamide or urea groups at the amine to enhance binding to ATP pockets .
    • Optimize logD (aim for 2–3) using trifluoromethyl groups to balance hydrophobicity and solubility .

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